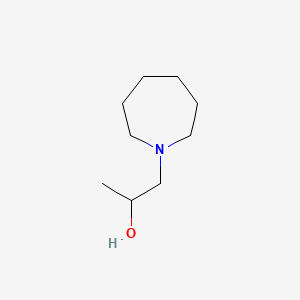

Hexahydro-alpha-methyl-1H-azepine-1-ethanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related azepine compounds involves intricate chemical reactions that yield various biological activities. For instance, Jenkins et al. (1990) explored the synthesis of alpha-[(1-Aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanols and evaluated them as prodrugs, highlighting their radiosensitizing properties and selectivity towards hypoxic tumor cells (Jenkins et al., 1990). Zhu et al. (2015) reported a novel strategy for constructing azepine rings via intramolecular condensation, showcasing the versatility of such compounds in synthesis (Zhu et al., 2015).

Molecular Structure Analysis

The molecular structure of azepine derivatives has been a subject of interest due to their complex behavior and potential applications. Percino et al. (2015) investigated the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, a compound relevant to azepine chemistry, revealing its crystallization properties and the formation of hydrogen bonds that contribute to its stability (Percino et al., 2015).

Chemical Reactions and Properties

Azepine compounds undergo various chemical reactions, leading to the formation of new derivatives with significant biological activities. The study by Akhmetova et al. (2014) on the synthesis of 2-(1,5,3-dithiazepan-3-yl)ethanol and its derivatives highlights the fungicidal properties of these compounds, demonstrating the chemical reactivity and potential applications of azepine-based molecules (Akhmetova et al., 2014).

Physical Properties Analysis

The physical properties of azepine compounds, such as solubility, melting point, and boiling point, are crucial for their application in various fields. Research on the pϱT properties of ethanol + hexane mixtures by Sauermann et al. (1995) provides insights into the behavior of alcohol derivatives under different conditions, which could be relevant for understanding the physical properties of hexahydro-alpha-methyl-1H-azepine-1-ethanol (Sauermann et al., 1995).

Wissenschaftliche Forschungsanwendungen

1. Petrochemical Applications

Hexahydro-alpha-methyl-1H-azepine-1-ethanol has been researched for its efficiency as a solvent in petrochemical extraction processes. Specifically, it has shown promise in the separation of hexane from its mixture with ethanol, a process which is valuable but challenging due to the formation of an azeotropic mixture. Ionic liquids such as 1-Hexyl-3-methylimidazolium hexafluorophosphate (HMImPF6), closely related to Hexahydro-alpha-methyl-1H-azepine-1-ethanol, demonstrate potential for this purpose. The knowledge of phase behavior and the application of liquid–liquid equilibrium data are crucial for optimizing such separation processes (Pereiro et al., 2006).

2. Material Synthesis and Transformation

The compound has been studied in the context of material synthesis and transformation. The formation of cycloadducts and their conversion to structures linking furan-2(5H)-one and caprolactam rings through an aminopropane tether has been documented. This transformation is significant for the synthesis of complex organic molecules and could have implications in various fields of material science and organic chemistry (Trofimov et al., 2017).

3. Medicinal Chemistry and Pharmacology

In medicinal chemistry, derivatives of Hexahydro-alpha-methyl-1H-azepine-1-ethanol have been synthesized and evaluated for their biological activities. The compound's derivatives, such as azoles, azines, and azepines containing α-aminophosphonate and phosphonate groups, exhibit interesting antimicrobial and antioxidant properties. This highlights the potential of Hexahydro-alpha-methyl-1H-azepine-1-ethanol derivatives in drug development and pharmacology (Ali et al., 2014).

4. Organic Synthesis

The compound's framework has been utilized in organic synthesis, particularly in the creation of N-heterocycles. The concise synthesis of C-substituted morpholines, piperazines, azepines, and oxazepines demonstrates the versatility and utility of Hexahydro-alpha-methyl-1H-azepine-1-ethanol in synthesizing complex organic structures. The methodologies employed showcase the compound's capacity to contribute significantly to the field of synthetic organic chemistry (Matlock et al., 2015).

5. Photolysis and Chemical Reactions

The compound's behavior under photolysis and its involvement in various chemical reactions have been studied. The photolysis of related azidobenzoic acids in the presence of Hexahydro-alpha-methyl-1H-azepine-1-ethanol or its derivatives leads to the formation of specific azepines and other cyclic compounds. These findings are significant for understanding the compound's reactivity and potential applications in photochemical processes (Budruev & Karyakina, 2004).

Eigenschaften

IUPAC Name |

1-(azepan-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(11)8-10-6-4-2-3-5-7-10/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHULHUMGLDCWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601279395 | |

| Record name | Hexahydro-α-methyl-1H-azepine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydro-alpha-methyl-1H-azepine-1-ethanol | |

CAS RN |

77883-50-2 | |

| Record name | Hexahydro-α-methyl-1H-azepine-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77883-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-alpha-methyl-1H-azepine-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077883502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163331 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydro-α-methyl-1H-azepine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601279395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-α-methyl-1H-azepine-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1266494.png)